molecular formula C20H25N3O2 B11973730 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11973730
M. Wt: 339.4 g/mol
InChI Key: JLYYXAWEYZAXRF-KGENOOAVSA-N
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Description

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group, a piperazine ring, and a phenol group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves the condensation of 2-methoxy-6-formylphenol with 4-(4-methylbenzyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or piperazines.

Scientific Research Applications

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing various biological pathways . The compound’s structure allows it to interact with different enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(((4-(4-methylphenyl)imino)methyl)phenol: Shares a similar core structure but lacks the piperazine ring.

    2-Methoxy-6-(((4-(4-methylbenzyl)imino)methyl)phenol: Similar structure but without the piperazine substitution.

Uniqueness

2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-methoxy-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-3-5-19(25-2)20(18)24/h3-9,14,24H,10-13,15H2,1-2H3/b21-14+

InChI Key

JLYYXAWEYZAXRF-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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